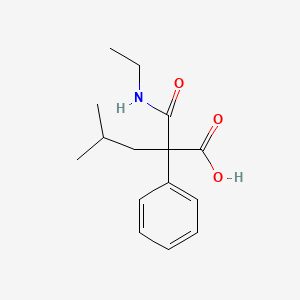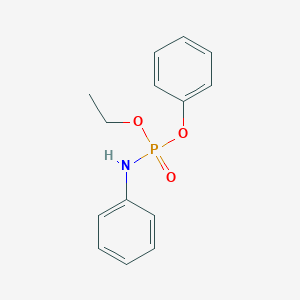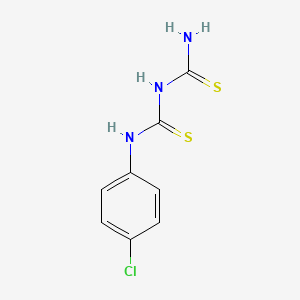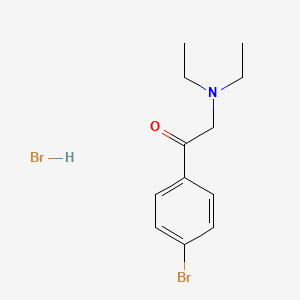![molecular formula C14H18ClNO3 B14004619 3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 74659-99-7](/img/structure/B14004619.png)
3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a tert-butyl group, and an oxazolidinone ring. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one typically involves the reaction of 4-chlorophenol with tert-butyl oxazolidinone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares a similar structure but lacks the tert-butyl group.
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Another related compound with a different heterocyclic ring.
Uniqueness
5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is unique due to the presence of the tert-butyl group, which can influence its chemical properties and reactivity. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74659-99-7 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
3-tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)16-8-12(19-13(16)17)9-18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
CHLHCRMFSBXXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


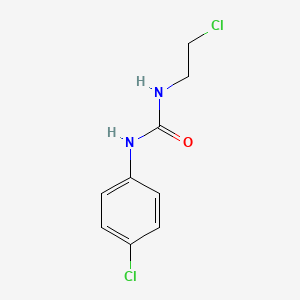
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
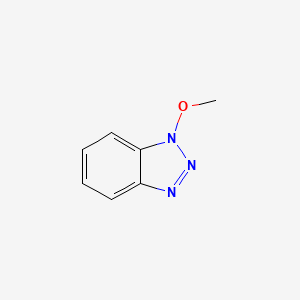
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)

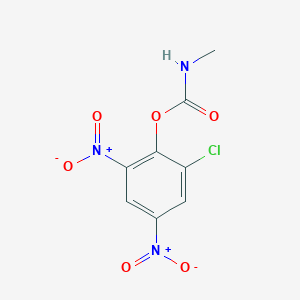

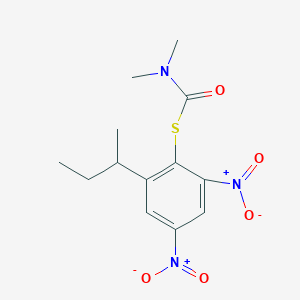
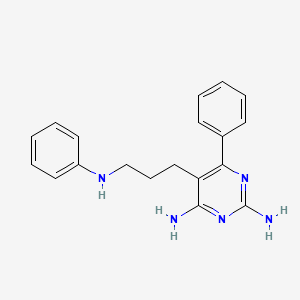
![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
